molecular formula C9H5BrFNO2 B6226775 3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one CAS No. 2649073-38-9

3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one

Cat. No. B6226775
CAS RN: 2649073-38-9
M. Wt: 258
InChI Key:
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Description

3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one (hereafter referred to as 3-BrF-4,5-DH-1,2-OX) is a heterocyclic compound belonging to the oxazole family, which is a five-membered ring containing two nitrogen and three oxygen atoms. 3-BrF-4,5-DH-1,2-OX has been studied for its potential applications in pharmaceutical and medicinal chemistry, as well as for its ability to serve as a building block for the synthesis of other compounds.

Scientific Research Applications

3-BrF-4,5-DH-1,2-OX has been studied for its potential applications in medicinal and pharmaceutical chemistry. One of the most notable applications is its use as a building block for the synthesis of other compounds. In particular, 3-BrF-4,5-DH-1,2-OX has been used to synthesize a variety of heterocyclic compounds, including oxazoles, thiazoles, and pyridines. Additionally, 3-BrF-4,5-DH-1,2-OX has been studied for its potential anti-inflammatory and anti-cancer activities.

Mechanism of Action

The mechanism of action of 3-BrF-4,5-DH-1,2-OX is not fully understood. However, it is believed that the compound may act as an inhibitor of several enzymes involved in inflammation and cancer. In particular, 3-BrF-4,5-DH-1,2-OX has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are associated with inflammation. Additionally, 3-BrF-4,5-DH-1,2-OX has been shown to inhibit the activity of matrix metalloproteinase-2, an enzyme involved in the metastasis of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BrF-4,5-DH-1,2-OX have been studied in both in vitro and in vivo experiments. In vitro studies have demonstrated that 3-BrF-4,5-DH-1,2-OX is able to inhibit the activity of cyclooxygenase-2 and matrix metalloproteinase-2, as discussed above. In vivo studies have shown that 3-BrF-4,5-DH-1,2-OX is able to reduce inflammation and reduce the growth of cancer cells in mice.

Advantages and Limitations for Lab Experiments

3-BrF-4,5-DH-1,2-OX has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. For example, 3-BrF-4,5-DH-1,2-OX is a relatively new compound and its effects have not been fully studied. Additionally, its effects may vary depending on the experimental conditions and the type of cells being studied.

Future Directions

Given the potential of 3-BrF-4,5-DH-1,2-OX, there are many potential future directions that could be explored. For example, further research could be conducted to better understand the mechanism of action of 3-BrF-4,5-DH-1,2-OX, as well as to explore its potential applications in other areas, such as drug delivery systems. Additionally, further research could be conducted to explore the potential of 3-BrF-4,5-DH-1,2-OX as an anti-inflammatory and anti-cancer agent. Finally, further research could be conducted to explore the potential of 3-BrF-4,5-DH-1,2-OX as a building block for the synthesis of other compounds.

Synthesis Methods

3-BrF-4,5-DH-1,2-OX can be synthesized through a variety of methods. One common method is the reaction of 5-fluorobenzaldehyde with 2-bromoacetophenone in the presence of sodium hydroxide. The reaction yields 3-BrF-4,5-DH-1,2-OX as the major product, along with other minor products. Another method of synthesis involves the reaction of 2-bromoacetophenone with 5-fluorobenzaldehyde in the presence of potassium carbonate. This method yields 3-BrF-4,5-DH-1,2-OX as the major product, along with other minor products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one involves the reaction of 2-bromo-5-fluoroaniline with ethyl chloroformate to form 2-bromo-5-fluoro-N-ethoxycarbonylaniline. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one.", "Starting Materials": [ "2-bromo-5-fluoroaniline", "ethyl chloroformate", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: 2-bromo-5-fluoroaniline is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 2-bromo-5-fluoro-N-ethoxycarbonylaniline.", "Step 2: 2-bromo-5-fluoro-N-ethoxycarbonylaniline is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one." ] }

CAS RN

2649073-38-9

Product Name

3-(2-bromo-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-one

Molecular Formula

C9H5BrFNO2

Molecular Weight

258

Purity

95

Origin of Product

United States

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